2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

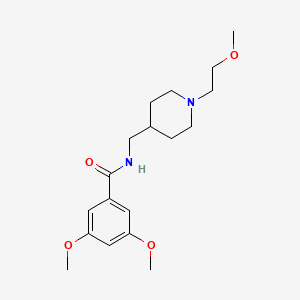

2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It is also known as Benzeneacetamide, 4-cyano-N-3-pyridinyl .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the product documentation .Scientific Research Applications

Synthesis of Novel Compounds

2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide serves as a precursor in the synthesis of diverse chemical structures. For example, its treatment with hydrazonoyl chlorides leads to the formation of aminopyrazoles, which are further transformed into pyrazolo[3,4-d]-1,2,3-triazin-4-one derivatives and pyrazolo[3,4-d]pyrimidin-4-one derivatives. Additionally, this compound reacts with DMF-DMA in refluxing xylene to afford a mixture of 3-(N,N-dimethylamino)propenenitrile and N,1-di(pyridin-2-yl)pyridine-3-carboxamide derivatives. Further treatments of these compounds yield novel aminopyrazoles and pyrazolo[1,5-a]pyrimidine derivatives (Dawood, Farag, & Khedr, 2008).

Diverse Heterocyclic Derivatives

The compound is instrumental in synthesizing various heterocyclic derivatives. It has been used to create different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have been synthesized by reacting 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with different chemical reagents, leading to a variety of synthetic pathways and resulting in diverse reactive sites. These sites are valuable for further heterocyclic transformations and biological investigations (Shams et al., 2010).

Antimicrobial Dyes and Precursors

This compound serves as a base for synthesizing novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes and dye precursors. These are based on conjugate enaminones and/or enaminonitrile moieties. The synthesized dyes and precursors have been evaluated for both their antibacterial and antifungal activities, with some showing significant antimicrobial activity against most tested organisms. The dyes were also applied to nylon, acetate, and polyester fabrics, showing good spectral characteristics and fastness properties (Shams, Mohareb, Helal, & Mahmoud, 2011).

properties

IUPAC Name |

2-(4-cyanophenyl)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-9-12-5-3-11(4-6-12)8-14(18)17-13-2-1-7-16-10-13/h1-7,10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCKVKBLSHMCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)

![N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2591731.png)

![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)